2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine
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Overview
Description
2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine typically involves the introduction of the trimethylsilyl group to a pyridine derivative. One common method is the reaction of 2-chloro-4-fluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include continuous flow processes and the use of more efficient catalysts or reagents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds or other complex structures resulting from the coupling reactions.
Scientific Research Applications
2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine exerts its effects is primarily through its reactivity in chemical transformations. The presence of the trimethylsilyl group can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trimethylsilyl)pyridine
Comparison: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is unique due to the combination of chloro, fluoro, and trimethylsilyl groups, which impart distinct reactivity and properties compared to its analogs. For instance, the presence of the trimethylsilyl group can enhance the compound’s stability and reactivity in certain reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H11ClFNSi |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
(2-chloro-4-fluoropyridin-3-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClFNSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3 |
InChI Key |
KOTOGRKXWRRLJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1Cl)F |
Origin of Product |
United States |
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